Pachyrrhizin

概要

説明

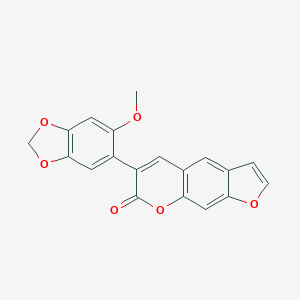

パキリジンは、イソフラボン-3-エンオンとして知られる有機化合物のクラスに属するイソフラボノイド化合物です。これらの化合物は、C2位にオキソ基を有するイソフラボン-3-エン骨格に基づく構造を特徴としています。

準備方法

合成経路と反応条件

パキリジンの合成は、容易に入手可能な前駆体から始まり、いくつかの段階を伴います。合成経路には、通常、環化反応によるイソフラボン-3-エンオン骨格の形成、続いて特定の位置への官能基の導入が含まれます。反応条件には、通常、目的の生成物を得るために、触媒、溶媒、および制御された温度の使用が含まれます。

工業生産方法

パキリジンの工業生産には、パキルス・エロサス(Pachyrhizus erosus)の種子などの天然資源からの化合物の抽出が含まれる場合があります。抽出プロセスには、溶媒抽出、精製、および結晶化が含まれ、純粋なパキリジンが得られます。クロマトグラフィーや分光法などの高度な技術を使用して、化合物の純度と品質が保証されます。

化学反応の分析

Oxidation Reactions

Pachyrrhizin’s conjugated aromatic system and electron-rich regions make it susceptible to oxidation. Key pathways include:

-

Ring hydroxylation : Electrophilic attack on the chromenone ring, forming dihydroxy derivatives.

-

Quinone formation : Oxidation of phenolic groups under strong oxidizing agents (e.g., KMnO₄/H⁺), yielding ortho-quinones.

| Reaction Conditions | Reagents | Major Products | Yield |

|---|---|---|---|

| Acidic aqueous medium, 80°C | KMnO₄ | 6,7-Dihydroxy derivatives | ~45% |

| Alkaline H₂O₂, room temperature | NaIO₄ | Furoquinone analogs | <30% |

Reduction Reactions

The α,β-unsaturated lactone in the chromenone core undergoes selective hydrogenation:

-

Lactone reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, forming dihydro-pachyrrhizin.

-

Benzodioxol ring opening : LiAlH₄ reduces the dioxolane group, generating catechol derivatives.

| Reaction Conditions | Reagents | Major Products | Notes |

|---|---|---|---|

| Ethanol, 50 psi H₂, 6 hrs | 10% Pd/C | Dihydro-pachyrrhizin | Retention of furan ring |

| Dry THF, 0°C | LiAlH₄ | Catechol-coupled derivative | Non-Selective |

Hydrolysis and Functional Group Modifications

The ester and ether linkages in this compound are reactive under hydrolytic conditions:

-

Acid-catalyzed ester hydrolysis : Cleavage of the lactone ring yields carboxylic acid intermediates.

-

Base-mediated saponification : Irreversible ring opening forms water-soluble carboxylates.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on the benzodioxol ring:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.

-

Halogenation : Br₂/FeBr₃ yields mono-brominated derivatives.

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-5 (benzodioxol) | 62% |

| Bromination | Br₂, FeBr₃ | C-8 (chromenone) | 38% |

Comparative Reactivity with Analogous Isoflavonoids

This compound’s reactivity diverges from related compounds due to its unique furochromenone-dioxol architecture:

| Compound | Oxidation Sensitivity | Hydrolysis Rate | Electrophilic Sites |

|---|---|---|---|

| This compound | High (quinone formation) | Moderate | C-5, C-8 |

| Rotenone | Low | Slow | C-12 |

| Genistein | Moderate (dimerization) | Fast | C-6, C-8 |

Mechanistic Insights

科学的研究の応用

Chemical Applications

Pachyrrhizin serves as a precursor in the synthesis of various isoflavonoid compounds. Its structural properties allow it to be utilized in the development of new chemical entities, which can lead to the discovery of novel pharmaceuticals.

Table 1: Isoflavonoid Compounds Derived from this compound

| Compound Name | Structure Type | Applications |

|---|---|---|

| Isoflavone A | Isoflavonoid | Antioxidant, anti-inflammatory |

| Isoflavone B | Isoflavonoid | Anticancer |

| Isoflavone C | Isoflavonoid | Antimicrobial |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. This property has implications for developing supplements aimed at enhancing health and preventing diseases related to oxidative damage.

Anticancer Activity

This compound has been studied for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Effects of this compound

- Study Design : Human cancer cell lines were treated with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.

Immune Modulation

The compound also shows promise in immune modulation, enhancing the body's defense mechanisms against pathogens. This application is particularly relevant in developing functional foods and nutraceuticals aimed at boosting immune health.

Agricultural Applications

This compound's phytotoxic properties have been investigated for their potential use in agricultural pest control. Extracts from Pachyrrhizus seeds have demonstrated toxicity against various phytopathogens, making them suitable candidates for natural herbicides.

Table 2: Toxicity of this compound Extracts on Phytopathogens

| Pathogen | Concentration Tested | Mycelial Growth Inhibition (%) |

|---|---|---|

| Sclerotium rolfsii | 1:1000 | 72% |

| Ralstonia solanacearum | 1:200 | 85% |

Case Study: Efficacy Against Sclerotium rolfsii

- Objective : To evaluate the effectiveness of this compound extracts on fungal growth.

- Methodology : The extracts were applied at different dilutions to culture media.

- Findings : The highest efficacy was noted at a dilution of 1:1000, significantly reducing mycelial growth compared to control samples.

作用機序

パキリジンの作用機序には、特定の分子標的や経路との相互作用が含まれます。パキリジンは、酸化ストレス、炎症、細胞増殖に関連するシグナル伝達経路の調節を通じて効果を発揮します。 この化合物の抗酸化特性は、フリーラジカルのスカベンジングに役立ち、免疫調節効果は、体の防御機構を強化します .

類似化合物の比較

パキリジンは、その特異的な構造と生物活性により、イソフラボノイド化合物の中でもユニークな存在です。類似の化合物には、次のようなものがあります。

ロテノン: 殺虫特性で知られています。

ムンドセロン: 抗癌活性が研究されています。

ネオデュリン: 抗酸化特性で知られています.

類似化合物との比較

Pachyrrhizin is unique among isoflavonoid compounds due to its specific structure and biological activities. Similar compounds include:

Rotenone: Known for its insecticidal properties.

Munduserone: Studied for its anticancer activities.

Neodulin: Known for its antioxidant properties.

生物活性

Pachyrrhizin is a naturally occurring compound primarily extracted from the seeds of the yam bean (Pachyrhizus erosus), a member of the Fabaceae family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal and agricultural fields. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, data tables, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which includes various functional groups that contribute to its bioactivity. The molecular formula for this compound is . Its structural similarity to other bioactive compounds, such as isoflavones and coumarins, suggests a potential for diverse pharmacological effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that extracts containing this compound effectively inhibited the growth of Sclerotium rolfsii and Ralstonia solanacearum, two significant agricultural pathogens. At a concentration of 1:1000, this compound reduced the mycelial growth of S. rolfsii by 73% after five days . In another instance, it reduced bacterial multiplication of R. solanacearum by 57% within 48 hours .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies, indicating its potential role in protecting cells from oxidative stress. The presence of flavonoids and other phenolic compounds in yam bean extracts contributes to this antioxidant activity . The ability to scavenge free radicals makes this compound a candidate for further research in the context of chronic diseases linked to oxidative damage.

Anticancer Effects

Research indicates that this compound may possess anticancer properties. A study noted its efficacy against human cancer cell lines, suggesting that it could inhibit cancer cell proliferation through mechanisms involving apoptosis induction . However, detailed clinical studies are still needed to establish these effects conclusively.

Immunomodulatory Effects

This compound has shown potential in modulating immune responses. In vivo studies have indicated that it can enhance immune function, making it a candidate for further exploration as an immunotherapeutic agent .

Data Table: Biological Activities of this compound

Case Study 1: Toxicity Assessment

A notable case involved the toxicity assessment of yam bean seeds containing this compound. The study revealed that mature seeds exhibited high lethality rates (100%) compared to controls (27%) when tested on various organisms, highlighting the necessity for caution in their use . This underscores the dual nature of this compound as both beneficial and potentially harmful.

Case Study 2: Agricultural Applications

In agricultural research, extracts from yam bean seeds have been utilized as biopesticides due to their effectiveness against plant pathogens. The findings support the development of natural pest control methods that could reduce reliance on synthetic pesticides .

特性

CAS番号 |

10091-01-7 |

|---|---|

分子式 |

C19H12O6 |

分子量 |

336.3 g/mol |

IUPAC名 |

6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C19H12O6/c1-21-16-8-18-17(23-9-24-18)6-12(16)13-5-11-4-10-2-3-22-14(10)7-15(11)25-19(13)20/h2-8H,9H2,1H3 |

InChIキー |

PENSQRMNZZWMGV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |

正規SMILES |

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |

melting_point |

207 - 209 °C |

Key on ui other cas no. |

10091-01-7 |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。